molecular formula C28H26N2O5 B12682289 4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate CAS No. 42177-40-2

4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate

Cat. No.: B12682289
CAS No.: 42177-40-2
M. Wt: 470.5 g/mol
InChI Key: BLQFPOWOBDISTQ-UHFFFAOYSA-N
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Description

4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate is a complex organic compound with the molecular formula C28H26N2O5 and a molecular weight of 470.52 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a butyl group, and an acetyloxybenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

42177-40-2

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 2-acetyloxybenzoate

InChI

InChI=1S/C28H26N2O5/c1-3-4-17-24-26(32)29(21-13-7-5-8-14-21)30(22-15-9-6-10-16-22)27(24)35-28(33)23-18-11-12-19-25(23)34-20(2)31/h5-16,18-19H,3-4,17H2,1-2H3

InChI Key

BLQFPOWOBDISTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4OC(=O)C

Origin of Product

United States

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